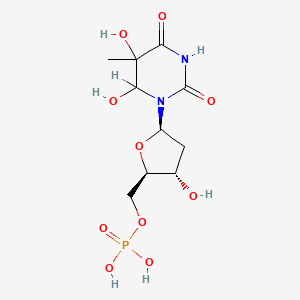
5'-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- is a derivative of thymidine monophosphate, a nucleotide that plays a crucial role in DNA synthesis and repair. This compound is particularly interesting due to its unique structural modifications, which include the addition of hydroxyl groups at the 5 and 6 positions of the thymidine moiety. These modifications can significantly alter the compound’s chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- typically involves the reaction of 5-hydroxymethyluracil with 6-aminothymine. This reaction yields 5,6-dihydro-6-imino-5-(α-thyminyl)thymine, which is then reduced using hydrogen to produce the final compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned chemical reactions. The process would likely include steps for purification and quality control to ensure the compound’s consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to remove the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 5,6-diketothymidine, while reduction can produce thymidine.
Aplicaciones Científicas De Investigación
5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on nucleotide properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating genetic disorders involving DNA repair deficiencies.
Industry: The compound can be used in the development of new materials with unique properties due to its modified nucleotide structure.
Mecanismo De Acción
The mechanism of action of 5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- involves its incorporation into DNA, where it can affect the DNA’s structural integrity and repair processes. The hydroxyl groups at the 5 and 6 positions can interact with DNA repair enzymes, potentially enhancing or inhibiting their activity. This interaction can influence the overall efficiency of DNA repair pathways, making the compound a valuable tool for studying these processes .
Comparación Con Compuestos Similares
Thymidine monophosphate: The parent compound without the hydroxyl modifications.
5-Hydroxymethyluracil: A precursor in the synthesis of 5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy-.
6-Aminothymine: Another precursor used in the synthesis process.
Uniqueness: The unique structural modifications of 5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- distinguish it from other similar compounds. The addition of hydroxyl groups at the 5 and 6 positions imparts distinct chemical and biological properties, making it a valuable compound for research in DNA synthesis and repair .
Propiedades
Número CAS |
6168-31-6 |
|---|---|
Fórmula molecular |
C10H17N2O10P |
Peso molecular |
356.22 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(5,6-dihydroxy-5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H17N2O10P/c1-10(17)7(14)11-9(16)12(8(10)15)6-2-4(13)5(22-6)3-21-23(18,19)20/h4-6,8,13,15,17H,2-3H2,1H3,(H,11,14,16)(H2,18,19,20)/t4-,5+,6+,8?,10?/m0/s1 |
Clave InChI |
QWAYKDYQHLTLIL-SKAWGCAZSA-N |
SMILES |
CC1(C(N(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O)O)O |
SMILES isomérico |
CC1(C(N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O)O)O |
SMILES canónico |
CC1(C(N(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O)O)O |
Sinónimos |
thymidine glycol monophosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















